Technical Monograph: Synthesis and Characterization of Sodium 2-Hydroxypentanoate
Technical Monograph: Synthesis and Characterization of Sodium 2-Hydroxypentanoate
Executive Summary
This technical guide details the synthesis, purification, and characterization of Sodium 2-hydroxypentanoate (also known as Sodium
The protocol described below prioritizes chemical purity (>98%) and moisture control , addressing the specific challenge of the salt's hygroscopicity. We utilize a chemoselective reduction of 2-oxopentanoic acid followed by a non-aqueous salt formation to mitigate hydrolysis and hydration issues common in standard aqueous neutralizations.
Strategic Retrosynthesis & Route Selection
To ensure high fidelity, we evaluated three potential synthetic pathways. The selection criteria focused on impurity profile, scalability, and safety.
| Route | Methodology | Pros | Cons | Verdict |
| A | Keto-Acid Reduction | High yield, clean byproduct profile, mild conditions. | Precursor cost is moderate. | |
| B | Cyanohydrin Synthesis | Butyraldehyde + HCN/NaCN | Low raw material cost, industrial scalability. | Extreme toxicity (HCN), difficult purification of amide intermediates. |
| C | Amino Acid Diazotization | Norvaline + | Stereochemical retention possible. | Stoichiometric control is difficult; unstable diazonium intermediates. |
Selected Pathway Logic
We proceed with Route A . The reduction of an
Detailed Experimental Protocol
Phase 1: Chemoselective Reduction
Objective: Convert 2-oxopentanoic acid (CAS: 1821-02-9) to 2-hydroxypentanoic acid (CAS: 617-31-2).
Reagents:
-
2-Oxopentanoic acid (98%): 11.6 g (100 mmol)
-
Sodium Borohydride (
): 1.9 g (50 mmol) [Note: 0.25 eq. theoretically required per carbonyl, but 0.5 eq. used to ensure completion] -
Methanol (MeOH): 100 mL
-
Hydrochloric Acid (1M and 6M)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 100 mL MeOH. Cool to 0°C using an ice/water bath.
-
Solubilization: Add 2-oxopentanoic acid (11.6 g) to the methanol. Stir until fully dissolved.
-
Reduction (Exothermic): Slowly add
portion-wise over 30 minutes. Critical: Maintain internal temperature <10°C to prevent esterification of the carboxylic acid with methanol. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1; Stain: Bromocresol Green).
-
Quench: Cool back to 0°C. Acidify to pH 1 using 1M HCl. This destroys excess hydride and liberates the free acid from the borate complex.
-
Workup:
-
Rotary evaporate methanol (bath temp <40°C).
-
Resuspend residue in 50 mL water.
-
Extract with DCM (
mL). The -hydroxy acid partitions into the organic phase. -
Dry combined organics over
, filter, and concentrate.[1] -
Yield Check: Expect ~10.5 g of clear, viscous oil (Free Acid).
-
Phase 2: Anhydrous Salt Formation
Objective: Convert the free acid to Sodium 2-hydroxypentanoate without introducing water.
Reagents:
-
Crude 2-hydroxypentanoic acid (from Phase 1)
-
Sodium Ethoxide (21% wt in Ethanol) or NaOH in dry Ethanol.
-
Diethyl Ether (anhydrous)
Procedure:
-
Dissolve the free acid (10 g) in 50 mL dry Ethanol.
-
Titration: Add Sodium Ethoxide solution dropwise while monitoring pH. Stop exactly at pH 7.5 (phenolphthalein endpoint or pH meter).
-
Why NaOEt? Reaction produces Ethanol, not water (
).
-
-
Precipitation: Concentrate the ethanol solution to ~20 mL volume.
-
Crystallization: Slowly add 100 mL anhydrous Diethyl Ether with vigorous stirring. The sodium salt will precipitate as a white solid.
-
Filtration: Filter under nitrogen atmosphere (hygroscopic!). Wash with cold ether.
-
Drying: Dry in a vacuum oven at 40°C over
for 24 hours.
Visualizations
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the hydride attack and the subsequent salt formation logic.
Caption: Two-stage synthesis involving chemoselective reduction followed by non-aqueous salt formation.
Diagram 2: Process Flow (Unit Operations)
Caption: Step-by-step operational workflow for the isolation of high-purity sodium salt.
Process Analytical Technology (PAT) & Validation
To validate the identity and purity of the synthesized compound, the following parameters must be met.
A. Nuclear Magnetic Resonance ( H-NMR)
-
Solvent:
(Deuterium Oxide) -
Expectation: The
-proton is the diagnostic signal.-
~0.90 ppm (t, 3H,
) -
~1.35 ppm (m, 2H,
) -
~1.60 ppm (m, 2H,
) -
~4.05 ppm (dd, 1H,
) : This peak confirms the reduction of the ketone to the alcohol. If the ketone were still present, this peak would be absent.
-
~0.90 ppm (t, 3H,
B. HPLC Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: 10 mM Phosphate Buffer (pH 2.5) / Acetonitrile (90:10).[1] Note: Low pH is required to protonate the acid for retention.
-
Detection: UV at 210 nm (Carboxyl group absorbance).
C. Physical Data Table
| Property | Value | Notes |
| Molecular Formula | - | |
| Molecular Weight | 140.11 g/mol | - |
| Appearance | White crystalline powder | Highly Hygroscopic |
| Solubility | Soluble in Ethanol; Insoluble in Ether | |
| Melting Point | 191-194°C (Decomposes) | Distinct from free acid (MP ~34°C) |
Safety & Handling
-
Hygroscopicity: The sodium salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to air. Storage: Store under Argon or Nitrogen in a tightly sealed container with desiccant packs.
-
Borohydride Handling:
releases hydrogen gas upon contact with acid or water. Perform the quench step slowly in a fume hood. -
Biological Relevance: While generally low toxicity, this compound is a structural analog to Valproic Acid metabolites. Handle with standard PPE (gloves, goggles).
References
-
PubChem. (n.d.). 2-Hydroxypentanoic acid (Compound).[2][3][4][5][6] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). General procedures for reduction of alpha-keto acids. Org.[1] Synth. Coll. Vol. various. Retrieved February 4, 2026, from [Link]
-
Human Metabolome Database. (n.d.). Metabocard for 2-Hydroxyvaleric acid. HMDB.[3] Retrieved February 4, 2026, from [Link]
-
Silva, M. F., et al. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation.[7][8] Journal of Inherited Metabolic Disease. (Contextual grounding for metabolic relevance).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sodium 2-hydroxypentanoate-Molbase [molbase.com]
- 3. (+-)-2-Hydroxypentanoic acid | C5H10O3 | CID 98009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxypentanoic acid - High purity | EN [georganics.sk]
- 5. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ClinPGx [clinpgx.org]
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